molecular formula C18H13AsBrN B14481907 10-(4-bromophenyl)-5H-phenarsazinine CAS No. 64268-49-1

10-(4-bromophenyl)-5H-phenarsazinine

Cat. No.: B14481907
CAS No.: 64268-49-1
M. Wt: 398.1 g/mol
InChI Key: QZQCKJCSUSTFNA-UHFFFAOYSA-N
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Description

10-(4-bromophenyl)-5H-phenarsazinine is an organoarsenic compound characterized by the presence of a bromophenyl group attached to a phenarsazinine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-bromophenyl)-5H-phenarsazinine typically involves the reaction of phenarsazine with 4-bromobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

10-(4-bromophenyl)-5H-phenarsazinine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted derivatives.

Scientific Research Applications

10-(4-bromophenyl)-5H-phenarsazinine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 10-(4-bromophenyl)-5H-phenarsazinine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(4-bromophenyl)-5H-phenarsazinine is unique due to its phenarsazinine core, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

64268-49-1

Molecular Formula

C18H13AsBrN

Molecular Weight

398.1 g/mol

IUPAC Name

10-(4-bromophenyl)-5H-phenarsazinine

InChI

InChI=1S/C18H13AsBrN/c20-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12,21H

InChI Key

QZQCKJCSUSTFNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3[As]2C4=CC=C(C=C4)Br

Origin of Product

United States

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